N-(3-methoxyphenyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide

Description

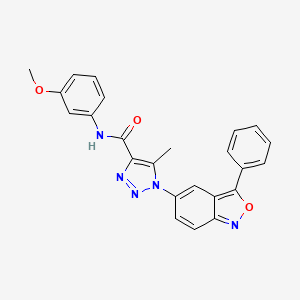

N-(3-Methoxyphenyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a benzoxazole moiety and a 3-methoxyphenyl carboxamide group. This structure combines pharmacophoric elements known for bioactivity, including the 1,2,3-triazole ring (a common scaffold in medicinal chemistry) and the benzoxazole unit (associated with antimicrobial and anticancer properties) . The 3-methoxyphenyl group may enhance solubility and influence pharmacokinetic behavior.

Properties

Molecular Formula |

C24H19N5O3 |

|---|---|

Molecular Weight |

425.4 g/mol |

IUPAC Name |

N-(3-methoxyphenyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)triazole-4-carboxamide |

InChI |

InChI=1S/C24H19N5O3/c1-15-22(24(30)25-17-9-6-10-19(13-17)31-2)26-28-29(15)18-11-12-21-20(14-18)23(32-27-21)16-7-4-3-5-8-16/h3-14H,1-2H3,(H,25,30) |

InChI Key |

ANTMGEZAHRMPAQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)C(=O)NC5=CC(=CC=C5)OC |

Origin of Product |

United States |

Biological Activity

N-(3-methoxyphenyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered interest in the scientific community for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

| Property | Details |

|---|---|

| Molecular Formula | C23H20N4O2 |

| Molecular Weight | 396.43 g/mol |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound typically involves the reaction of 3-methoxyphenyl and 5-methyl triazole derivatives with benzoxazole moieties through various coupling reactions. The methods often utilize catalytic systems such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a common approach for generating triazole derivatives .

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties . For instance, derivatives of triazoles have shown significant antiproliferative effects against various cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer).

- IC50 Values : The compound exhibited IC50 values ranging from 1.4 to 2.6 μM in these cell lines, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

The mechanism of action appears to involve the inhibition of thymidylate synthase (TS), a crucial enzyme for DNA synthesis. Compounds with similar structures have demonstrated TS inhibition with IC50 values lower than that of standard drugs, suggesting a promising therapeutic potential .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Some derivatives have shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. The antimicrobial activity was assessed through disc diffusion and minimum inhibitory concentration (MIC) methods, revealing significant inhibition zones and low MIC values .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the benzoxazole or triazole rings can lead to significant differences in potency:

| Substituent | Effect on Activity |

|---|---|

| Electron-donating groups | Increased cytotoxicity against tumor cells |

| Electron-withdrawing groups | Decreased activity |

Compounds with electron-donating substitutions generally exhibit higher cytotoxic potential across tested tumor lines .

Case Studies

Several case studies have documented the biological evaluation of similar compounds:

- Study on Triazole Derivatives : A series of triazole hybrids were synthesized and tested for anticancer activity, showing promising results against multiple cancer cell lines with IC50 values significantly lower than those of existing drugs .

- Antimicrobial Evaluation : Research on benzoxazole derivatives indicated that certain modifications led to enhanced antimicrobial properties, making them candidates for further development as therapeutic agents .

Chemical Reactions Analysis

Triazole Ring Formation

The triazole moiety may form via CuAAC, a regioselective reaction between an azide and alkyne. This method is efficient for creating 1H-1,2,3-triazoles, which are stable under physiological conditions .

Triazole Ring Reactivity

-

Nucleophilic substitution : The triazole’s nitrogen atoms may act as nucleophiles, enabling substitution reactions.

-

Electrophilic aromatic substitution : The aromatic rings (e.g., 3-methoxyphenyl) could undergo electrophilic substitution depending on substituent positions.

Benzoxazole Reactivity

-

Ring-opening reactions : Benzoxazoles can undergo nucleophilic attack under basic conditions.

-

Electrophilic substitution : The phenyl group in the benzoxazole may direct electrophilic substitution to specific positions.

Biological Implications

While direct data on this compound is limited, triazole-containing derivatives (e.g., those in ) exhibit antimicrobial activity, suggesting potential applications in drug discovery. For example:

Comparison with Similar Compounds

Triazole-Carboxamides with Aromatic Substituents

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-phenyl-1H-1,2,3-triazole-4-carboxamide (3e) :

- Structural Differences : Replaces the benzoxazole with a benzodioxole group and lacks the 3-methoxyphenyl substituent.

- Properties : Melting point (170–173°C) and yield (undisclosed) suggest moderate crystallinity. The benzodioxole group may enhance metabolic stability compared to benzoxazole .

- Bioactivity : Benzodioxole derivatives often exhibit CNS activity, though specific data for 3e are unavailable .

1-(4-Methoxybenzyl)-5-phenyl-1H-1,2,3-triazole-4-carboxamide (3h) :

Benzoxazole-Containing Analogues

- 5-(4-Methoxyphenyl)-N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide :

Key Observations :

- EDCI/HOBt-mediated coupling is widely used for carboxamide formation, yielding 62–71% for triazole derivatives .

- Substituents like chlorophenyl (e.g., 3b) reduce yields (68%) due to steric hindrance .

Electronic and Computational Insights

- HOMO-LUMO Gaps: For (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide, DFT calculations (B3LYP/6-311++G(d,p)) revealed a HOMO-LUMO gap of ~4.6 eV, indicating moderate reactivity. The benzoxazole in the target compound may further lower this gap, enhancing electrophilicity .

- Dipole Moments : The target compound’s dipole moment is expected to exceed 4.6 Debye (similar to triazole-carboxamides in ), favoring solubility in polar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.